molecular formula C25H39N5O B5622700 3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide

3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B5622700
M. Wt: 425.6 g/mol
InChI Key: VMHXJSFBCPOBCK-UHFFFAOYSA-N
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Description

3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is a complex organic compound that features a benzimidazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ortho-phenylenediamine and benzaldehyde for the benzimidazole synthesis, and various alkylating agents for the piperidine ring formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For instance, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzimidazole and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N5O/c1-4-30-23-10-6-5-9-22(23)26-24(30)19-29-15-7-8-20(18-29)11-12-25(31)28(3)21-13-16-27(2)17-14-21/h5-6,9-10,20-21H,4,7-8,11-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHXJSFBCPOBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN3CCCC(C3)CCC(=O)N(C)C4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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